2-Chloro-4-fluoro-6-methylphenylboronic acid
Overview
Description
2-Chloro-4-fluoro-6-methylphenylboronic acid is a boronic acid derivative characterized by the presence of chlorine, fluorine, and methyl groups on a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-fluoro-6-methylphenylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its organyl group to the transition metal catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis . This reaction allows for the formation of complex organic compounds through the creation of new carbon–carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronic devices .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which can influence its bioavailability .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds, which can have various applications in fields such as pharmaceuticals and electronics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . The efficiency and selectivity of the reaction can be affected by factors such as the choice of catalyst, the presence of base, and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or other derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Boronic Esters: These are commonly formed through the reaction with alcohols or diols.
Borates: Oxidation reactions can yield borates, which are useful in various applications.
Substitution Products: Nucleophilic substitution can lead to the formation of amines or ethers.
Scientific Research Applications
2-Chloro-4-fluoro-6-methylphenylboronic acid finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of materials and chemicals, including polymers and coatings.
Comparison with Similar Compounds
3-Chloro-4-fluorophenylboronic Acid: Similar structure but different position of chlorine and fluorine atoms.
2-Chloro-6-fluorophenylboronic Acid: Different arrangement of halogen atoms on the phenyl ring.
2-Fluoro-4-methylphenylboronic Acid: Variation in the position of fluorine and methyl groups.
Uniqueness: 2-Chloro-4-fluoro-6-methylphenylboronic acid is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. The presence of both chlorine and fluorine on the phenyl ring provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
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Properties
IUPAC Name |
(2-chloro-4-fluoro-6-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLKDUBBGCOGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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